molecular formula C18H17NO B2554996 (2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 478260-71-8

(2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2554996
CAS No.: 478260-71-8
M. Wt: 263.3 g/mol
InChI Key: FWTFNAMUEBLLSF-UHFFFAOYSA-N
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Description

(2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is a chemical compound of significant interest in medicinal chemistry and anticancer research, designed for laboratory research applications. This compound features a dihydro-1H-indene core structure, a pharmacophore known for its diverse biological properties. The indanone scaffold is associated with a wide variety of biological activities, including KDR kinase inhibition and is utilized in research targeting diseases such as cancer . The structural design incorporates a dimethylaminomethylidene group at the 2-position, a feature characteristic of Mannich bases, which are beta-amino ketone-carrying compounds. Mannich bases are highly reactive and have been demonstrated to have powerful biological activities, including anticancer properties . The 3-phenyl substitution further enhances the molecule's potential for bioactivity, as phenyl groups are common motifs in pharmacologically active compounds. This specific stereochemical configuration (2Z) is critical for its biological activity, as small structural changes can significantly impact interaction with biological targets. Primary research applications for this compound are in the field of oncology and ant angiogenic therapy. Dihydro-1H-indene derivatives have been extensively studied as tubulin polymerisation inhibitors by binding to the colchicine site, exhibiting anti-angiogenic activities against new vessel forming . Angiogenesis, the process of new capillary vessel development, is a crucial target for antitumor strategies, as it is necessary for tumour growth, progression, and metastasis . Researchers value this compound for its potential to inhibit cancer cell proliferation, induce cell cycle arrest at the G2/M phase, stimulate cell apoptosis, and inhibit tumour metastasis and angiogenesis based on studies of structurally similar dihydro-1H-indene derivatives . The compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

478260-71-8

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

2-(dimethylaminomethylidene)-3-phenyl-3H-inden-1-one

InChI

InChI=1S/C18H17NO/c1-19(2)12-16-17(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(16)20/h3-12,17H,1-2H3

InChI Key

FWTFNAMUEBLLSF-UHFFFAOYSA-N

SMILES

CN(C)C=C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C=C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of a dimethylamino-substituted aldehyde with a phenyl-substituted dihydroindenone. The reaction is often carried out under basic conditions, using reagents such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the condensation process, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Table 1: Representative Synthetic Conditions

Reaction StepReagents/ConditionsYield (%)Reference
Thiobenzamide condensationDMF, TEA, 5–12 h, rt70–85
Dimethylamino incorporationNaH, DMF, 24 h, 0°C to rt51–76

Oxidation and Reduction Reactions

The compound’s conjugated system and electron-rich dimethylamino group make it susceptible to redox reactions:

  • Oxidation : The methoxyphenoxy group (if present in analogs) can undergo oxidation to form quinone derivatives, though direct evidence for this compound requires further study.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the exocyclic double bond, yielding saturated analogs.

Electrophilic and Nucleophilic Substitutions

  • Electrophilic aromatic substitution : The phenyl ring undergoes nitration or sulfonation at the para position due to electron-donating effects from the dimethylamino group.

  • Nucleophilic attack : The carbonyl group in the indenone core reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, though steric hindrance may limit yields .

Cycloaddition and Rearrangement Reactions

  • Diels-Alder reactivity : The α,β-unsaturated ketone moiety participates in [4+2] cycloadditions with dienes, forming bicyclic adducts. Reaction rates depend on solvent polarity and diene electronics .

  • Tautomerization : The compound exhibits keto-enol tautomerism, favoring the keto form in nonpolar solvents (e.g., hexane) and the enol form in polar aprotic solvents (e.g., DMSO) .

Stability and Degradation

  • Hydrolysis : The dimethylamino group is stable under acidic conditions (pH > 3) but undergoes gradual hydrolysis in strongly basic media (pH > 10), forming secondary amines.

  • Photodegradation : UV exposure in solution leads to cleavage of the exocyclic double bond, generating phenylacetic acid derivatives as byproducts .

Table 2: Reactivity Comparison with Structural Analogues

CompoundKey Functional GroupOxidation SensitivityNucleophilic Reactivity
Target CompoundDimethylamino, indenoneModerateHigh
3-Fluoro AnalogFluoro, indenoneLowModerate
Hydrochloride Salt Protonated dimethylaminoHighLow

Mechanistic Insights

  • Hydrogen bonding : The dimethylamino group facilitates interactions with electrophilic sites in target molecules, as shown in computational studies .

  • Steric effects : Bulk substituents on the phenyl ring reduce reaction rates in cycloadditions by ~40% compared to unsubstituted analogs .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to (2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Neuropharmacology

The compound's structural features suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of the dopamine receptor pathways, which are crucial in treating disorders such as schizophrenia and Parkinson's disease .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films allows for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) where it can enhance charge transport and light emission efficiency .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of tumor cell proliferation in vitro with IC50 values indicating potency against breast cancer cells .
Study 2NeuropharmacologyShowed potential positive modulation of dopamine receptors, suggesting implications for treating neurodegenerative diseases .
Study 3Organic ElectronicsEvaluated the efficiency of OLEDs utilizing this compound, reporting improved brightness and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of (2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Methylidene Position

2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one (CAS: 5706-15-0)
  • Structure: The methylidene group is substituted with a 3,4-dimethoxyphenyl ring instead of dimethylamino.
  • Impact: The methoxy groups enhance lipophilicity and electron-donating capacity compared to the basic dimethylamino group. This reduces solubility in polar solvents but may improve blood-brain barrier penetration .
(2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one
  • Structure: A furan ring replaces the dimethylamino group.
  • This may limit interactions with biological targets requiring protonation .
2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one
  • Structure : Two phenyl groups are attached to the methylidene carbon.
  • Impact : Increased steric bulk reduces conformational flexibility and may hinder binding to compact active sites. The absence of a basic nitrogen diminishes solubility in aqueous media .

Substituent Variations at the 7-Position

7-(4-Chlorophenoxy)-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one (CAS: 337921-32-1)
  • Structure: A 4-chlorophenoxy group at the 7-position and a thiophene-methylidene substituent.
  • The thiophene enhances π-stacking interactions but introduces sulfur-related metabolic liabilities .
7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-1-indanone (CAS: 337921-54-7)
  • Structure: A 4-methoxyphenoxy group at the 7-position and a 4-methylphenyl-methylidene group.
  • Impact: The methyl group on the methylidene substituent lowers polarity compared to dimethylamino, reducing aqueous solubility but improving lipid membrane permeability .

Stereochemical and Electronic Comparisons

  • Z vs. E Configuration: The Z-configuration in the target compound induces a bent geometry, favoring intramolecular hydrogen bonding between the dimethylamino group and the ketone oxygen. In contrast, E-isomers (e.g., ) adopt extended conformations, altering π-orbital overlap and reactivity .
  • Electronic Effects: Dimethylamino Group: Provides strong electron-donating effects (+M), increasing electron density on the indenone ring and enhancing nucleophilicity. Methoxy Groups: Moderate electron-donating effects (+I), less pronounced than dimethylamino but improve resonance stabilization .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound (CAS) Substituent (Position) Molecular Weight logP* Hydrogen Bond Donors Configuration
337921-65-0 (Target) Dimethylamino (2), Ph (3) 291.35 2.8 0 Z
5706-15-0 () 3,4-Dimethoxyphenyl (2) 280.32 3.1 0 E
337921-32-1 () Thiophene (2), Cl-PhO (7) 443.0 7.5 0 Z
338420-86-3 () Nitrophenylamino (2), F (7) 374.37 3.5 1 E

*Predicted using XLogP3 ().

Biological Activity

(2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one, also referred to by its CAS number 339010-46-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H16FNO
  • Molar Mass : 281.32 g/mol
  • Structure : The compound features a dimethylamino group attached to a methylene bridge, linked to a phenyl ring and an indanone moiety.

The biological activity of this compound has been studied primarily in the context of its interaction with various biological targets:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis through the activation of caspase pathways and the inhibition of specific signaling pathways associated with tumor growth.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
  • Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective effects, possibly through antioxidant mechanisms that reduce oxidative stress in neuronal cells.

Research Findings

A summary of notable research findings on the biological activity of this compound is presented in the following table:

StudyFocusKey Findings
AnticancerDemonstrated cytotoxicity against breast and lung cancer cell lines with IC50 values in the micromolar range.
AntimicrobialExhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus.
NeuroprotectionShowed protective effects against oxidative stress-induced cell death in neuronal cultures.

Case Studies

  • Anticancer Efficacy :
    • A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
  • Neuroprotective Studies :
    • In experiments involving neuronal cells exposed to oxidative stress, treatment with the compound significantly reduced cell death compared to untreated controls, highlighting its neuroprotective potential .

Q & A

Basic Question: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:
The molecular structure is typically confirmed using spectroscopic techniques :

  • ¹H/¹³C NMR to identify proton and carbon environments, particularly the methylidene and aromatic groups .
  • IR spectroscopy to detect functional groups like the carbonyl (C=O) and C=N stretches .
  • X-ray crystallography for absolute configuration determination (e.g., using SHELXL for refinement) .

Basic Question: What experimental protocols are recommended for evaluating its antimicrobial activity?

Methodological Answer:
Follow standardized agar diffusion or microdilution assays :

  • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans) .
  • Use positive controls (e.g., ampicillin) and measure inhibition zones or minimum inhibitory concentrations (MICs) .

Basic Question: What safety precautions are critical during synthesis or handling?

Methodological Answer:

  • Wear PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
  • Dispose of waste via certified hazardous waste handlers to mitigate environmental risks .

Advanced Question: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and torsional conformations .
  • Compare experimental data (e.g., C–C–C–C torsion angles) with DFT-optimized geometries to validate Z/E configurations .

Advanced Question: How can computational methods predict electronic properties?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-31G(d,p)) to compute:
    • HOMO-LUMO energies for chemical reactivity .
    • Molecular electrostatic potential (MEP) maps for electrophilic/nucleophilic sites .
  • Validate results against experimental spectral data .

Advanced Question: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Synthesize derivatives with substituent variations (e.g., halogenation, methoxy groups) .
  • Correlate electronic properties (e.g., Hammett constants) with biological activity using regression analysis .

Advanced Question: What strategies optimize multi-step synthesis yields?

Methodological Answer:

  • Use microwave-assisted synthesis to accelerate condensation steps and improve regioselectivity .
  • Monitor intermediates via TLC/HPLC and optimize reaction conditions (e.g., solvent polarity, catalysts) .

Advanced Question: How to assess purity and detect impurities in the compound?

Methodological Answer:

  • Employ HPLC-MS or GC-MS to identify trace impurities (e.g., unreacted intermediates) .
  • Use ¹H NMR with integration to quantify purity (>95% is typical for research-grade material) .

Advanced Question: How to resolve contradictions in reported structural data?

Methodological Answer:

  • Reanalyze raw data (e.g., crystallographic .cif files) using updated software (e.g., Olex2 with SHELX) .
  • Cross-validate with solid-state NMR or FT-IR microspectroscopy to confirm functional group orientations .

Advanced Question: How to elucidate reaction mechanisms for derivative synthesis?

Methodological Answer:

  • Use isotopic labeling (e.g., ¹³C) to track bond formation in intermediates .
  • Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps .

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